ADX88178 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [, ]. It plays a significant role in scientific research as a tool to investigate the therapeutic potential of mGlu4 activation in various neuropsychiatric and neurodegenerative disorders.
ADX88178 acts as a positive allosteric modulator of the mGlu4 receptor [, ]. By binding to an allosteric site on the receptor, distinct from the glutamate binding site, it enhances the receptor's response to glutamate, the endogenous ligand. This potentiation of mGlu4 activity leads to various downstream effects, including a reduction in glutamate release, modulation of neuronal excitability, and modulation of inflammatory responses in microglia [, , ].
Parkinson's Disease: ADX88178 has been shown to improve motor function in rodent models of Parkinson's disease []. It reverses haloperidol-induced catalepsy and, when co-administered with low doses of L-DOPA, effectively reverses forelimb akinesia in 6-hydroxydopamine lesioned rats []. This suggests its potential as a therapeutic agent for improving motor symptoms in Parkinson's disease, possibly as an adjunct therapy to L-DOPA.
Anxiety Disorders: ADX88178 demonstrates anxiolytic-like effects in rodent models []. It reduces anxiety-related behaviors in the marble burying test and the elevated plus maze test []. These findings suggest its potential therapeutic application in treating anxiety disorders, such as generalized anxiety disorder and social anxiety disorder.
Obsessive-Compulsive Disorder (OCD): ADX88178 displays potential for treating OCD, as evidenced by its efficacy in reducing compulsive behaviors in the marble burying test, a model of OCD-like behavior [].
Fear-Related Disorders: ADX88178 exhibits effects relevant to fear-related disorders by reducing conditioned freezing in the acquisition phase of fear conditioning tests in mice []. This suggests its potential for treating conditions like post-traumatic stress disorder (PTSD) and phobias.
Psychosis: Research suggests that ADX88178 may have antipsychotic-like properties. It reduces head twitches induced by the psychotomimetic drug DOI (2,5-dimethoxy-4-iodoamphetamine) and MK-801-induced locomotor hyperactivity in mice [, ]. These findings support further investigation into its potential for treating psychotic disorders like schizophrenia.
Depression: ADX88178 shows antidepressant-like effects in the forced swim test, a rodent model of depression []. This finding warrants further investigation into its potential application in treating major depressive disorder.
Neuroinflammation: Recent studies indicate that ADX88178 inhibits inflammatory responses in primary microglia [, ]. This suggests a potential role for this compound in modulating neuroinflammation, which could have implications for various neurological disorders where inflammation plays a significant role, such as Alzheimer's disease and Parkinson's disease.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: